

# Application Notes and Protocols: ARV-393

## Solubility and Preparation in DMSO

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### Compound of Interest

Compound Name: ARV-393

Cat. No.: B15604898

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These application notes provide detailed information and protocols for the solubility and preparation of **ARV-393** in Dimethyl Sulfoxide (DMSO). **ARV-393** is a potent and orally bioavailable PROTAC® (Proteolysis Targeting Chimera) designed to target the B-cell lymphoma 6 (BCL6) protein for degradation.

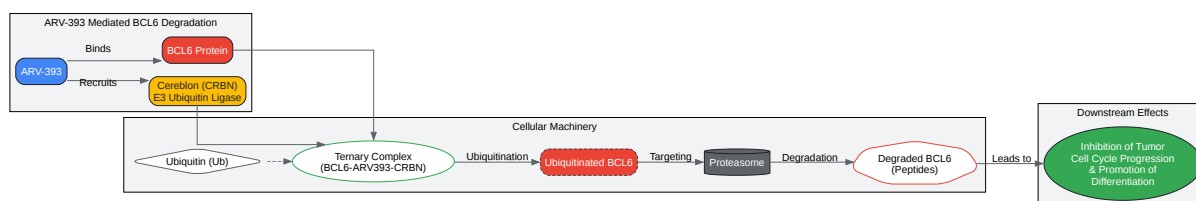
## Quantitative Solubility Data

The solubility of **ARV-393** in DMSO can vary slightly between different suppliers and batches. It is crucial to use high-purity, anhydrous DMSO for optimal dissolution. The presence of moisture can significantly reduce the solubility of the compound.

Parameter	MedchemExpress	Selleck Chemicals	InvivoChem
Solubility in DMSO	20 mg/mL (22.26 mM) [1][2]	13 mg/mL[3]	11.67 mg/mL (12.99 mM)[4]
Notes	Requires ultrasonic treatment. Hygroscopic DMSO can impact solubility; use newly opened DMSO.[1][2]	Moisture-absorbing DMSO reduces solubility. Use fresh DMSO.[3]	Requires sonication at <60°C.[4]

## Mechanism of Action: BCL6 Degradation

**ARV-393** functions as a BCL6 degrader by hijacking the ubiquitin-proteasome system.[1][5] It is a bifunctional molecule composed of a ligand that binds to BCL6 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[6][7] This proximity induces the ubiquitination of BCL6, marking it for degradation by the proteasome.[5][7] The degradation of BCL6, a key transcriptional repressor involved in lymphomagenesis, leads to the inhibition of tumor cell cycle progression and promotes cell differentiation.[8]



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### ARV-393 Mechanism of Action

## Experimental Protocols

### Preparation of a 10 mM ARV-393 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **ARV-393** in DMSO.

Materials:

- **ARV-393** powder (Molecular Weight: 898.42 g/mol )[\[1\]](#)
- Anhydrous/newly opened Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Calibrated analytical balance
- Pipettes and sterile filter tips
- Vortex mixer
- Water bath sonicator

Protocol:

- Aliquoting **ARV-393**:
  - Allow the vial of **ARV-393** powder to equilibrate to room temperature before opening to prevent condensation of moisture.
  - Weigh out the desired amount of **ARV-393** powder using a calibrated analytical balance in a sterile environment. For 1 mL of a 10 mM stock solution, weigh out 0.898 mg of **ARV-393**. For larger volumes, a table for preparing common concentrations is provided by suppliers.[\[1\]](#)[\[2\]](#)
- Dissolution in DMSO:
  - Add the appropriate volume of anhydrous DMSO to the vial containing the **ARV-393** powder. To prepare a 10 mM stock solution, add 111.31  $\mu$ L of DMSO per 1 mg of **ARV-393**.[\[2\]](#)
  - Vortex the solution for 1-2 minutes to facilitate dissolution.
- Sonication:
  - To ensure complete dissolution, sonicate the solution in a water bath sonicator. It is recommended to sonicate at a temperature below 60°C.[\[4\]](#)

- Sonicate in short bursts (e.g., 5-10 minutes) and visually inspect for any remaining particulate matter. Repeat if necessary until the solution is clear.
- Storage:
  - Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
  - Store the stock solutions at -20°C for up to 1 month or at -80°C for up to 6 months.<sup>[1][3]</sup> Protect the solutions from light.<sup>[1][2]</sup>

## General Protocol for Treating Cultured Cells with ARV-393

This protocol provides a general workflow for treating adherent or suspension cells with a DMSO stock solution of **ARV-393**.

### Materials:

- 10 mM **ARV-393** stock solution in DMSO
- Appropriate cell culture medium
- Cultured cells (adherent or suspension)
- Multi-well plates or flasks
- Sterile serological pipettes and pipette tips
- Incubator (37°C, 5% CO<sub>2</sub>)

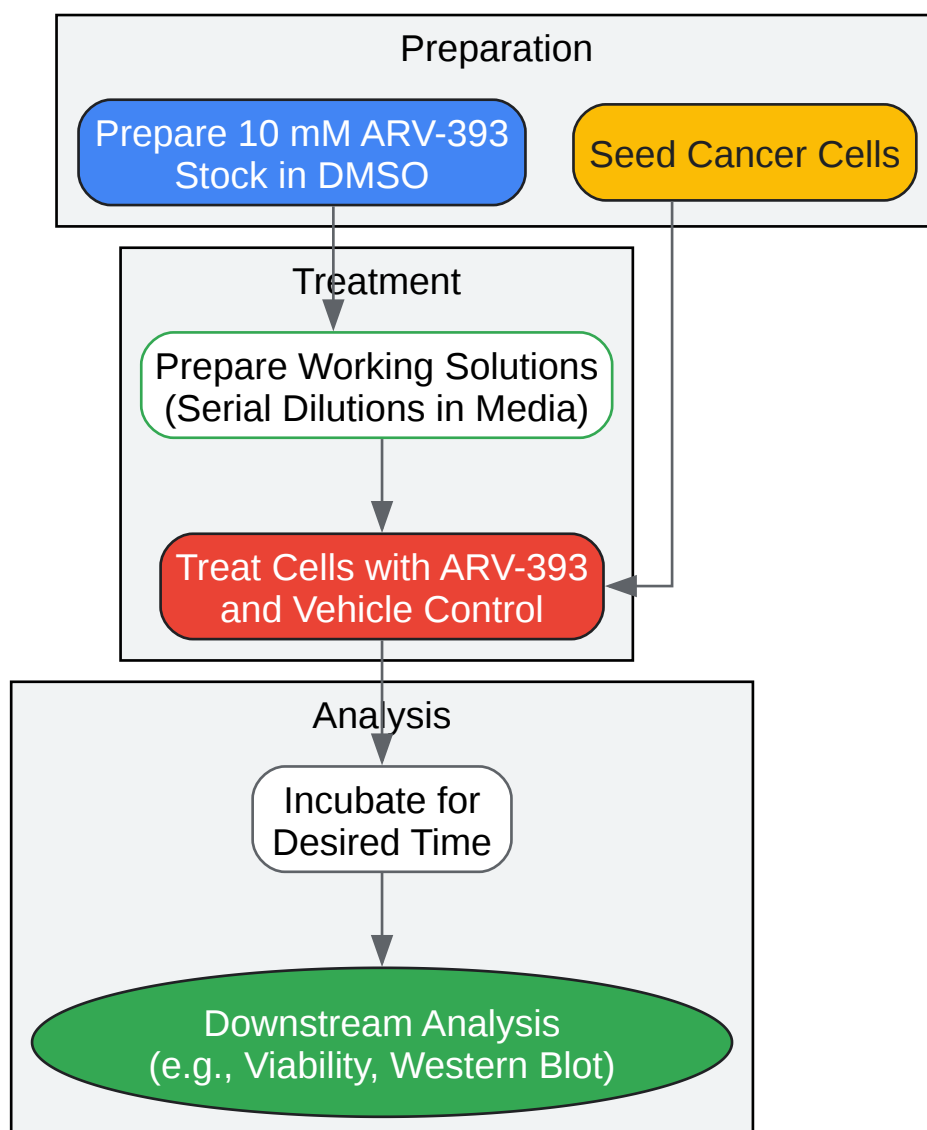
### Protocol:

- Cell Seeding:
  - Seed the cells at the desired density in a multi-well plate or flask and allow them to attach (for adherent cells) or stabilize overnight in a 37°C, 5% CO<sub>2</sub> incubator.

- Preparation of Working Solutions:
  - Thaw the 10 mM **ARV-393** stock solution at room temperature.
  - Prepare serial dilutions of the **ARV-393** stock solution in fresh cell culture medium to achieve the desired final concentrations for your experiment.
  - Important: The final concentration of DMSO in the cell culture medium should be kept low (typically  $\leq 0.1\%$ ) to avoid solvent-induced toxicity. Prepare a vehicle control using the same final concentration of DMSO in the medium.
- Cell Treatment:
  - Remove the old medium from the cells (for adherent cells) or take an aliquot of the cell suspension.
  - Add the medium containing the desired final concentration of **ARV-393** (or vehicle control) to the cells.
  - Gently mix the contents of the plate or flask.
- Incubation and Analysis:
  - Return the cells to the incubator and incubate for the desired treatment duration.
  - Following incubation, proceed with the planned downstream analysis (e.g., cell viability assay, western blotting for BCL6 levels, etc.).

## Experimental Workflow and Logic

The following diagram illustrates a typical experimental workflow for evaluating the effect of **ARV-393** on cultured cancer cells.



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